An In-depth Technical Guide to the Chemical Properties of p-Toluic Acid-d4
An In-depth Technical Guide to the Chemical Properties of p-Toluic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of p-Toluic acid-d4, a deuterated analog of p-Toluic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.
Core Chemical Properties
p-Toluic acid-d4, also known as 4-methylbenzoic acid-d4, is a stable isotope-labeled version of p-Toluic acid where four hydrogen atoms on the benzene ring have been replaced by deuterium atoms. This isotopic substitution makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis.
Physical and Chemical Data
The fundamental physical and chemical properties of p-Toluic acid-d4 are summarized in the table below, with data for the non-deuterated form provided for comparison.
| Property | p-Toluic acid-d4 | p-Toluic acid |
| Molecular Formula | C₈H₄D₄O₂[1] | C₈H₈O₂[2] |
| Molecular Weight | 140.18 g/mol | 136.15 g/mol [2] |
| CAS Number | 1219798-71-6[1] | 99-94-5[2] |
| Appearance | White to off-white solid | White crystalline solid[2] |
| Melting Point | ~181 °C (estimated) | 180-182 °C[1] |
| Boiling Point | ~275 °C (estimated) | 274-275 °C[2] |
| Solubility | Poorly soluble in water; soluble in organic solvents such as acetone and ethanol. | Poorly soluble in water; soluble in acetone.[2] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of p-Toluic acid-d4. Below is a summary of the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The deuteration of the aromatic ring significantly alters the ¹H NMR spectrum and subtly affects the ¹³C NMR spectrum.
| Nucleus | p-Toluic acid-d4 (Expected) | p-Toluic acid (Reported in DMSO-d₆)[3] |
| ¹H NMR | The aromatic region will show a significant reduction or absence of signals due to the replacement of protons with deuterium. A singlet corresponding to the methyl protons (CH₃) will be observed around 2.36 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (~12.80 ppm). | δ 12.80 (s, 1H, COOH), 7.84 (d, J=6.48 Hz, 2H, Ar-H), 7.29 (d, J=7.88 Hz, 2H, Ar-H), 2.36 (s, 3H, CH₃) |
| ¹³C NMR | The signals for the deuterated aromatic carbons will show a characteristic splitting pattern (due to C-D coupling) and may have a slightly different chemical shift compared to the non-deuterated analog. The key signals expected are for the carboxyl carbon (~167.80 ppm), the quaternary aromatic carbons, the deuterated aromatic carbons, and the methyl carbon (~21.55 ppm). | δ 167.80 (COOH), 143.46 (C-CH₃), 129.80 (Ar-CH), 129.55 (Ar-CH), 128.52 (C-COOH), 21.55 (CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of p-Toluic acid-d4 will exhibit characteristic absorption bands. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated compound.
| Functional Group | p-Toluic acid-d4 (Expected Wavenumber, cm⁻¹) | p-Toluic acid (Typical Wavenumber, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | 1680-1710 |
| C-D Stretch (Aromatic) | 2200-2300 | Not Present |
| C-H Stretch (Aromatic) | Not Present | 3000-3100 |
| C-H Stretch (Methyl) | 2850-2960 | 2850-2960 |
| C=C Stretch (Aromatic) | ~1600, ~1450 | ~1600, ~1450 |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the isotopic enrichment of p-Toluic acid-d4. The molecular ion peak will be shifted by +4 m/z units compared to the non-deuterated compound.
| Ion | p-Toluic acid-d4 (Expected m/z) | p-Toluic acid (m/z) |
| [M]⁺ | 140.08 | 136.05 |
| [M-OH]⁺ | 123.07 | 119.05 |
| [M-COOH]⁺ | 95.09 | 91.05 |
Experimental Protocols
This section details generalized experimental methodologies relevant to the synthesis, purification, and application of p-Toluic acid-d4.
Synthesis and Purification of p-Toluic Acid-d4
A common method for the deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.
Reaction: p-Toluic acid + D₂SO₄/D₂O → p-Toluic acid-d4 + H₂SO₄/H₂O
Materials:
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p-Toluic acid
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Deuterated sulfuric acid (D₂SO₄)
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Deuterium oxide (D₂O)
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Anhydrous sodium sulfate
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Dichloromethane (DCM)
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Hexane
Procedure:
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In a sealed reaction vessel, dissolve p-Toluic acid in a mixture of deuterated sulfuric acid and deuterium oxide.
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Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a specified period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.
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Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.
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Upon completion, cool the reaction mixture to room temperature and carefully quench it by adding it to ice-cold D₂O.
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Extract the product with dichloromethane.
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Wash the organic layer with D₂O to remove any remaining deuterated acid.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure p-Toluic acid-d4.
Use as an Internal Standard in LC-MS/MS Bioanalysis
p-Toluic acid-d4 is an ideal internal standard for the quantification of p-Toluic acid in biological matrices due to its similar physicochemical properties and distinct mass.[4]
Objective: To quantify the concentration of p-Toluic acid in a plasma sample.
Materials:
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Plasma sample containing p-Toluic acid
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p-Toluic acid-d4 (internal standard) stock solution of known concentration
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Acetonitrile (protein precipitation agent)
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Formic acid (mobile phase additive)
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Ultrapure water
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LC-MS/MS system
Procedure:
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Sample Preparation:
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Thaw the plasma sample.
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To a 100 µL aliquot of the plasma sample, add a small volume (e.g., 10 µL) of the p-Toluic acid-d4 internal standard stock solution.
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Vortex the sample to ensure thorough mixing.
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Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
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Vortex again and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
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Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient elution program to separate p-Toluic acid from other matrix components.
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Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), negative mode.
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Multiple Reaction Monitoring (MRM) transitions:
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p-Toluic acid: e.g., m/z 135 -> 91
-
p-Toluic acid-d4: e.g., m/z 139 -> 95
-
-
-
-
Quantification:
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Generate a calibration curve by analyzing a series of calibration standards with known concentrations of p-Toluic acid and a fixed concentration of p-Toluic acid-d4.
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Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
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Determine the concentration of p-Toluic acid in the unknown plasma sample by interpolating its peak area ratio from the calibration curve.
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Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of p-Toluic acid-d4.
Bioanalytical Workflow using Internal Standard
Caption: Bioanalytical workflow for p-Toluic acid using p-Toluic acid-d4 as an internal standard.
